REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[NH2:12][NH2:13]>CCO>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:12][NH2:13])=[O:5]
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Name
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|
Quantity
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1 g
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Type
|
reactant
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Smiles
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BrC1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
|
0.18 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 hours
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Duration
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15 h
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Type
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CONCENTRATION
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Details
|
The resulting solution was concentrated to a white powder (998 mg)
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Name
|
|
Type
|
|
Smiles
|
BrC1=C(C(=O)NN)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |